BenchChemオンラインストアへようこそ!

N-(6-fluoro-1,3-benzothiazol-2-yl)-3,4-dimethyl-N-[(oxolan-2-yl)methyl]benzamide

Lipophilicity Drug-likeness Membrane permeability

N-(6-Fluoro-1,3-benzothiazol-2-yl)-3,4-dimethyl-N-[(oxolan-2-yl)methyl]benzamide (PubChem CID is a fully synthetic benzothiazole derivative with molecular formula C₂₁H₂₁FN₂O₂S and molecular weight 384.5 g/mol. The compound incorporates a 6-fluoro substituent on the benzothiazole core, a 3,4-dimethyl-substituted benzamide moiety, and an oxolan-2-ylmethyl N‑linker.

Molecular Formula C21H21FN2O2S
Molecular Weight 384.47
CAS No. 920163-94-6
Cat. No. B2704929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-fluoro-1,3-benzothiazol-2-yl)-3,4-dimethyl-N-[(oxolan-2-yl)methyl]benzamide
CAS920163-94-6
Molecular FormulaC21H21FN2O2S
Molecular Weight384.47
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)N(CC2CCCO2)C3=NC4=C(S3)C=C(C=C4)F)C
InChIInChI=1S/C21H21FN2O2S/c1-13-5-6-15(10-14(13)2)20(25)24(12-17-4-3-9-26-17)21-23-18-8-7-16(22)11-19(18)27-21/h5-8,10-11,17H,3-4,9,12H2,1-2H3
InChIKeyAMRVPNBBPUNVEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(6-Fluoro-1,3-benzothiazol-2-yl)-3,4-dimethyl-N-[(oxolan-2-yl)methyl]benzamide (CAS 920163-94-6): Structural and Pharmacological Class Baseline


N-(6-Fluoro-1,3-benzothiazol-2-yl)-3,4-dimethyl-N-[(oxolan-2-yl)methyl]benzamide (PubChem CID 44032402) is a fully synthetic benzothiazole derivative with molecular formula C₂₁H₂₁FN₂O₂S and molecular weight 384.5 g/mol [1]. The compound incorporates a 6-fluoro substituent on the benzothiazole core, a 3,4-dimethyl-substituted benzamide moiety, and an oxolan-2-ylmethyl N‑linker. This substitution pattern places it within the intensively investigated family of N-benzothiazol-2-yl benzamides that have been reported as allosteric activators of human glucokinase and as potent fatty acid amide hydrolase (FAAH) inhibitors [2].

Why Structural Analogs of N-(6-Fluoro-1,3-benzothiazol-2-yl)-3,4-dimethyl-N-[(oxolan-2-yl)methyl]benzamide Cannot Be Assumed Functionally Equivalent


The specific combination of the 6-fluoro substituent, the 3,4-dimethylbenzamide, and the oxolan-2-ylmethyl linker creates a unique three‑dimensional pharmacophore that controls hydrogen‑bonding capacity (HBD = 0), lipophilicity (XLogP3 = 5), and conformational flexibility (rotatable bonds = 4) [1]. Within the benzothiazole amide series, both the halogen substitution on the benzothiazole ring and the nature of the N‑alkyl linker profoundly influence target engagement and metabolic stability; for instance, in the FAAH inhibitor class, subtle changes to the benzothiazole substituent pattern have been shown to alter IC₅₀ values by >100‑fold and dramatically affect selectivity against off‑target serine hydrolases [2]. Consequently, procurement of a ‘similar’ benzothiazole amide that lacks the exact substitution pattern cannot be relied upon to reproduce the biological performance of this compound.

Quantitative Differentiation Evidence for N-(6-Fluoro-1,3-benzothiazol-2-yl)-3,4-dimethyl-N-[(oxolan-2-yl)methyl]benzamide Relative to Its Closest Analogs


6-Fluoro Substitution Increases Lipophilicity and Membrane Permeation Potential Compared with the Non‑Fluorinated Benzothiazole Analog

The 6-fluoro substituent on the benzothiazole core raises the computed logP (XLogP3) of the target compound to 5.0, which is approximately 0.4–0.6 log units higher than the predicted value for the non‑fluorinated parent N-(1,3-benzothiazol-2-yl)-3,4-dimethyl-N-[(oxolan-2-yl)methyl]benzamide (estimated XLogP3 ≈ 4.4–4.6 based on a fragment‑based subtraction of the fluorine contribution) [1][2]. This increase in lipophilicity is expected to enhance passive membrane permeation and blood‑brain barrier penetration, a critical property for CNS‑targeted benzothiazole amides [2]. However, a direct head‑to‑head experimental logP or permeability measurement has not been publicly reported for this specific compound pair.

Lipophilicity Drug-likeness Membrane permeability

Zero Hydrogen Bond Donor Count Distinguishes This Compound from Amide‑Linked Analogs Bearing Free NH Groups

Owing to the tertiary amide structure (N‑benzothiazol‑2‑yl‑N‑alkyl), the target compound possesses a hydrogen bond donor count of 0, in contrast to secondary benzamide analogs (e.g., N-(6-fluoro-1,3-benzothiazol-2-yl)-3,4-dimethylbenzamide), which have one HBD [1]. The absence of a hydrogen bond donor reduces both the topological polar surface area (TPSA = 70.7 Ų for the target) and potential for P‑glycoprotein recognition, potentially improving oral absorption and CNS exposure relative to secondary amide comparators [1][2]. However, this is a class‑level inference based on computed properties; no direct comparative pharmacokinetic study has been located for this exact compound.

Hydrogen bonding Pharmacokinetics Metabolic stability

3,4-Dimethyl Substitution on the Benzamide Ring Provides a Defined Steric and Electronic Profile Distinct from Mono‑Methyl or Unsubstituted Analogs

The 3,4-dimethyl substitution on the benzamide phenyl ring introduces a specific steric and electronic environment that is absent in 4‑methyl or unsubstituted benzamide congeners. In structurally related N‑benzothiazol‑2‑yl benzamide glucokinase activators, the 3,4‑dimethyl pattern was essential for achieving a GK activation fold of approximately 2.0 relative to control, whereas compounds with different substitution patterns showed substantially lower activation [1]. While this specific compound has not been directly assayed in that study, the class‑level SAR indicates that the 3,4‑dimethyl motif is a critical determinant of biological activity and cannot be replaced by mono‑methyl or halogen substituents without loss of function [1].

Structure‑activity relationship Steric bulk Target selectivity

The Oxolan-2-ylmethyl Linker Imparts Conformational Restriction and Metabolic Stability Advantages Over Flexible N‑Alkyl Chains

The oxolan-2-ylmethyl (tetrahydrofuran‑2‑ylmethyl) moiety is a cyclic ether linker that restricts the conformational freedom of the N‑substituent (rotatable bond count = 4 for the target) compared with open‑chain N‑alkyl analogs such as N‑propyl or N‑butyl, which introduce 1–2 additional rotatable bonds [1]. In the benzothiazole FAAH inhibitor series, incorporation of constrained heterocyclic linkers improved metabolic stability in rat liver microsomes and reduced off‑target activity against other serine hydrolases, as demonstrated by activity‑based protein profiling (ABPP) of compound 3 in rat tissues [2]. Although no direct head‑to‑head comparison between the oxolan‑2‑ylmethyl linker and an open‑chain analog has been published for this exact scaffold, the class‑level evidence supports the hypothesis that the cyclic ether linker confers a superior pharmacokinetic profile.

Conformational restriction Metabolic stability Linker design

Important Caveat: Absence of Direct Head‑to‑Head Biological Data for This Precise Compound

A systematic search of PubMed, PubChem BioAssay, BindingDB, and patent databases (as of May 2026) did not retrieve any publicly available, direct head‑to‑head biological assay data for N-(6-fluoro-1,3-benzothiazol-2-yl)-3,4-dimethyl-N-[(oxolan-2-yl)methyl]benzamide against a named comparator. The compound is not indexed in ChEMBL with a quantitative bioactivity measurement, and the PubChem entry (CID 44032402) lacks experimental bioassay results [1]. Consequently, all differentiation claims above are based on class‑level SAR inference or computed properties and must be treated as hypotheses until experimentally validated. Procurement decisions should weigh this evidence limitation carefully.

Data limitation Experimental validation Procurement caution

Recommended Application Scenarios for N-(6-Fluoro-1,3-benzothiazol-2-yl)-3,4-dimethyl-N-[(oxolan-2-yl)methyl]benzamide Based on Available Evidence


CNS‑Penetrant FAAH Inhibitor Probe Design

Given its zero hydrogen bond donor count, moderate TPSA (70.7 Ų), and high computed lipophilicity (XLogP3 = 5.0), this compound is a structurally suitable starting point for designing brain‑penetrant fatty acid amide hydrolase (FAAH) inhibitors [1]. The benzothiazole amide class has validated FAAH inhibitory activity, and the 6‑fluoro substitution may enhance metabolic stability relative to non‑fluorinated analogs [1][2]. Researchers procuring this compound for FAAH target engagement studies should pair it with a non‑fluorinated or open‑chain linker comparator to experimentally confirm the predicted differentiation.

Allosteric Glucokinase Activator Library Expansion

The 3,4‑dimethylbenzamide motif has demonstrated allosteric glucokinase activation (approximately 2‑fold over control) in structurally related N‑benzothiazol‑2‑yl benzamides [3]. This compound represents a logical extension of that chemotype, incorporating the oxolan‑2‑ylmethyl linker that may improve aqueous solubility and metabolic stability compared to earlier N‑methyl or N‑phenyl analogs. It is suitable for inclusion in focused GK activator screening libraries for type‑2‑diabetes target validation.

Comparative Metabolism and Selectivity Profiling

The cyclic ether linker (oxolan‑2‑ylmethyl) is hypothesized to reduce oxidative N‑dealkylation, a common metabolic liability of N‑alkyl benzamides, based on class‑level SAR from the benzothiazole FAAH inhibitor series [2]. Procurement of this compound alongside an open‑chain N‑propyl or N‑butyl analog would enable direct experimental comparison of microsomal stability and CYP‑mediated metabolism, generating valuable structure‑metabolism relationship data [2].

Fluorine‑19 NMR Probe for Binding and Conformational Studies

The single fluorine atom at the 6‑position of the benzothiazole ring provides a sensitive ¹⁹F NMR handle that can be used to monitor protein‑ligand interactions, conformational changes, or metabolic fate without isotopic labeling [1]. This feature distinguishes it from non‑fluorinated benzothiazole amides and offers a practical advantage for biophysical fragment‑based screening and in‑cell NMR experiments.

Quote Request

Request a Quote for N-(6-fluoro-1,3-benzothiazol-2-yl)-3,4-dimethyl-N-[(oxolan-2-yl)methyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.